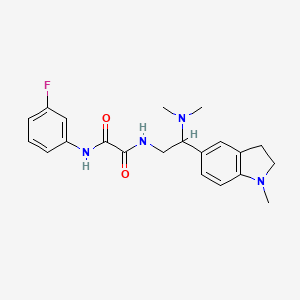

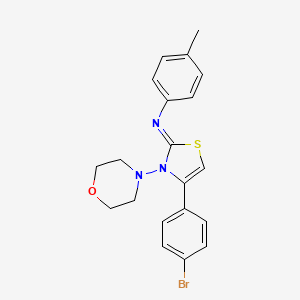

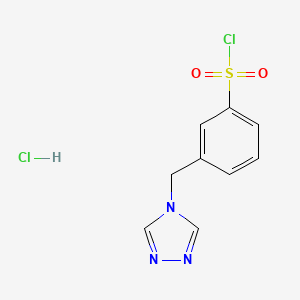

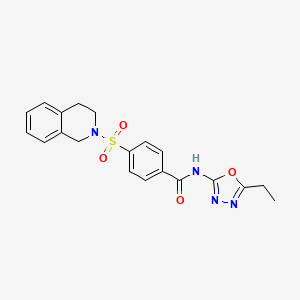

![molecular formula C13H16N4O B2972373 [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine CAS No. 1239783-95-9](/img/structure/B2972373.png)

[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine” is a chemical compound with the empirical formula C10H9F3N4O3 . It is a solid substance . Oxadiazole or furadiazole ring-containing derivatives are an important class of heterocyclic compounds .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The molecular weight is 290.20 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . The empirical formula is C10H9F3N4O3, and the molecular weight is 290.20 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Catalytic Synthesis of Derivatives: The compound is involved in the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, which are synthesized in good to high yields from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide (Ghorbani‐Vaghei & Amiri, 2014).

- Formation of Imidazo-Fused Heteroaromatics: Pyridinium N-(heteroaryl)aminides, such as the compound , can be used as synthetic equivalents in cycloaddition onto electron-rich alkynes under gold catalysis, leading to imidazo-fused heteroaromatics (Garzón & Davies, 2014).

Applications in Drug Design and Anticancer Research

- Anticancer Activity: Derivatives of the compound, specifically oxadiazoles, thiadiazoles, and triazoles, have been evaluated for in vitro anticancer activity against various human cancer cell lines, with some showing significant cytotoxicity (Abdo & Kamel, 2015).

- Synthesis of Bicyclic Derivatives for Anticancer Evaluation: The compound aids in the synthesis of bicyclic pyrazolo[3,4-b]pyridines with potential anticancer properties (Tu et al., 2014).

Miscellaneous Applications

- Formation of Heterocyclic Derivatives: The synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives involves the compound, leading to the formation of various heterocyclic derivatives (El‐Sayed et al., 2008).

- Antimicrobial Activity: Some derivatives, obtained from reactions involving the compound, have shown antimicrobial activity, indicating its relevance in developing antimicrobial agents (Bayrak et al., 2009).

Safety and Hazards

“[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine” is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The safety information provided by Sigma-Aldrich indicates that the product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

Orientations Futures

Oxadiazole derivatives are being studied due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity, Raltegravir as an antiviral drug and Nesapidil drug is used in anti-arrhythmic therapy . This suggests that “[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine” and similar compounds could have potential applications in the development of new drugs.

Mécanisme D'action

Target of Action

A compound with a similar structure, ns 9283, is known to be a positive allosteric modulator of the α4β2 receptor . This receptor is a subtype of nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neuronal signaling.

Mode of Action

For instance, NS 9283 enhances the potency of acetylcholine-related events by modulating the α4β2 receptor . This suggests that [1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine might interact with its target receptor in a similar way, potentially altering the receptor’s response to its ligand.

Result of Action

Based on the potential target of this compound, it might influence neuronal signaling and neurotransmission, potentially leading to changes in cognitive function or pain perception .

Propriétés

IUPAC Name |

1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c14-13(6-2-1-3-7-13)12-16-11(17-18-12)10-5-4-8-15-9-10/h4-5,8-9H,1-3,6-7,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTBHSDWQQETCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

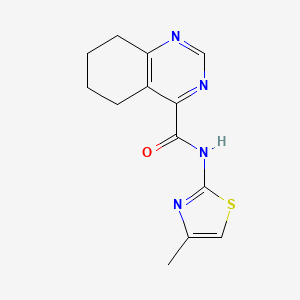

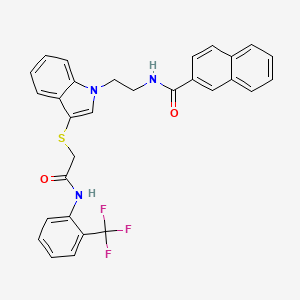

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2972297.png)